N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the 4-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the 4-chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the 4-chlorophenyl group.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its structural similarity to other bioactive thiazole derivatives.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and are known for their therapeutic applications.
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of the 4-chlorophenyl group and the thiazole ring makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19ClN2OS |
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Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H19ClN2OS/c1-16(2,3)15(20)18-9-8-13-10-21-14(19-13)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
InChI Key |
GMBDXYHESTUIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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